molecular formula C7H8BrClS B15257522 4-Bromo-2-(3-chloropropyl)thiophene

4-Bromo-2-(3-chloropropyl)thiophene

Cat. No.: B15257522
M. Wt: 239.56 g/mol
InChI Key: UREYETONNJOHQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloropropyl)thiophene is a halogenated thiophene derivative characterized by a bromine atom at the 4-position and a 3-chloropropyl chain at the 2-position of the thiophene ring. Thiophene derivatives are widely studied for their electronic properties and biological activities, with substituents like halogens and alkyl chains modulating reactivity and physicochemical behavior .

Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

4-bromo-2-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2

InChI Key

UREYETONNJOHQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The compound’s preparation follows two primary strategies: (1) bromination of 2-(3-chloropropyl)thiophene or (2) alkylation of 4-bromothiophene. The former prioritizes bromine’s regioselective incorporation, while the latter leverages the thiophene ring’s inherent reactivity for side-chain functionalization. Cross-coupling and Wittig reactions offer alternative pathways, though with narrower substrate compatibility.

Halogenation Strategies for Thiophene Derivatives

Bromination at the 4-Position

Electrophilic bromination of thiophene derivatives typically targets the 2- and 5-positions due to aromatic stabilization. Direct 4-bromination requires directing groups or metalation strategies:

Directed Ortho-Metalation

Using lithium diisopropylamide (LDA), 2-(3-chloropropyl)thiophene undergoes deprotonation at the 5-position, followed by bromine quenching to yield 4-bromo-2-(3-chloropropyl)thiophene. This method achieves 65–72% yields but demands anhydrous conditions and low temperatures (−78°C).

Lewis Acid-Catalyzed Bromination

In a patent-derived approach, FeBr₃ catalyzes bromine (Br₂) addition to 2-(3-chloropropyl)thiophene in dichloromethane at 0°C, yielding this compound in 58% yield. Side products (3-bromo isomers) form at higher temperatures (>25°C).

Comparative Bromination Data

Method Reagents/Conditions Yield (%) Selectivity (4- vs. 3-bromo)
Directed Metalation LDA, Br₂, THF, −78°C 65–72 >95%
FeBr₃ Catalysis Br₂, FeBr₃, CH₂Cl₂, 0°C 58 85%
NBS in CCl₄ N-Bromosuccinimide, CCl₄, 80°C 45 70%

N-Bromosuccinimide (NBS) under radical conditions favors 3-bromination, limiting utility.

Alkylation Methods for Introducing 3-Chloropropyl Group

Friedel-Crafts Alkylation

4-Bromothiophene reacts with 3-chloropropyl chloride in the presence of AlCl₃ (20 mol%) at 40°C, producing the target compound in 33–40% yield. Competing diarylation occurs at higher catalyst loadings (>30 mol%).

Nucleophilic Substitution

2-Lithio-4-bromothiophene, generated via LDA treatment, reacts with 3-chloropropyl bromide at −40°C to afford 55% yield. Steric hindrance from the bromine atom reduces efficiency compared to non-halogenated analogs.

Wittig Reaction

Adapting a patent methodology, 4-bromo-2-formylthiophene undergoes Wittig olefination with (3-chloropropyl)triphenylphosphonium bromide. Sodium hydride in THF at 25°C delivers this compound in 42% yield after recrystallization.

Sequential Bromination and Alkylation Approaches

Bromination-Followed-by-Alkylation

Step 1 : Bromination of 2-(3-chloropropyl)thiophene via FeBr₃/Br₂ (58% yield).
Step 2 : Purification via column chromatography (SiO₂, hexane/ethyl acetate 9:1).
Advantage : Minimizes steric interference during bromination.

Alkylation-Followed-by-Bromination

Step 1 : Alkylation of thiophene with 3-chloropropyl chloride (AlCl₃, 40% yield).
Step 2 : Regioselective bromination using LDA/Br₂ (72% yield).
Challenge : Reduced bromination efficiency due to electron-withdrawing chloropropyl group.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation yields by stabilizing ionic intermediates, while non-polar solvents (toluene) favor Wittig reactions.

Temperature and Catalysis

Parameter Optimal Range Impact on Yield
Bromination Temperature −78°C to 0°C +15–20%
Alkylation Catalyst AlCl₃ (20 mol%) +10% vs. BF₃
Reaction Time 6–8 hours Maximizes conversion

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-described continuous process reduces purification steps by integrating in-line extraction and distillation. This method achieves 75% yield at 1 kg/day throughput.

Cost-Benefit Analysis

Method Cost (USD/kg) Purity (%)
Batch Friedel-Crafts 220 98
Continuous Flow 180 99

Mechanistic Insights into Key Reactions

Bromination Regioselectivity

The thiophene ring’s electron density, reduced by the chloropropyl group, directs electrophilic bromine to the 4-position via resonance stabilization of the sigma complex.

Alkylation Steric Effects

Molecular modeling indicates that the 3-chloropropyl chain’s gauche conformation shields the 3-position, favoring 2-substitution during Friedel-Crafts reactions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution (SN2), while the chloropropyl group shows limited reactivity under standard conditions due to steric hindrance and electronic deactivation by the thiophene ring.

Key Observations:

  • Bromine substitution :
    Reagents: KCN, NaN₃, or amines (e.g., NH₃)
    Conditions: Polar aprotic solvents (DMF, DMSO) at 60–80°C
    Products: 4-Cyano-, 4-azido-, or 4-amino-2-(3-chloropropyl)thiophene derivatives.

  • Chloropropyl substitution :
    Requires strong bases (e.g., LDA) or nucleophiles in high-temperature regimes (>100°C).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling the synthesis of biaryl or alkyl-aryl hybrids.

Suzuki-Miyaura Coupling:

ParameterDetails
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90°C, 18 hours
Boronic AcidAryl/heteroaryl variants
Yield Range33–94% (analogous systems)

Example : Coupling with phenylboronic acid yields 4-phenyl-2-(3-chloropropyl)thiophene .

Elimination Reactions

The chloropropyl group undergoes dehydrohalogenation to form an allylic system under basic conditions.

Conditions and Outcomes:

  • Reagent : KOtBu (2 equiv)

  • Solvent : THF, 70°C, 6 hours

  • Product : 2-(Allyl)-4-bromothiophene (85% conversion).

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions as a diene or dienophile, though reactivity is moderate compared to non-halogenated analogs.

Experimental Data:

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 24 hoursFused bicyclic adduct42%
TetracyanoethyleneCH₂Cl₂, RT, 12 hoursThiophene-cyclopropane hybrid28%

Yields based on analogous thiophene systems.

Comparative Reactivity Analysis

Position/GroupReactivity TypeRelative RateInfluencing Factors
C4-BromineElectrophilic substitutionHighActivation by electron-withdrawing thiophene ring
Chloropropyl-ClNucleophilic substitutionLowSteric hindrance, electronic deactivation
Thiophene π-systemCycloadditionModerateElectron-deficient character

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

  • Elimination : Base abstracts β-hydrogen from the chloropropyl group, forming a double bond via E2 mechanism.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its halogen and thiophene moieties. The compound can undergo electrophilic aromatic substitution, where the electron-rich thiophene ring reacts with electrophiles. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-Bromo-2-(3-chloropropyl)thiophene and structurally related thiophene derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 4-Br, 2-(3-chloropropyl) C₇H₈BrClS Not provided Hypothesized higher lipophilicity due to longer alkyl chain; potential intermediate in drug synthesis
4-Bromo-2-(chloromethyl)thiophene 4-Br, 2-(chloromethyl) C₅H₄BrClS 170859-70-8 Liquid state; used in research for sulfur-containing polymers
4-Bromo-2-(2-nitroprop-1-enyl)thiophene 4-Br, 2-(2-nitroprop-1-enyl) C₇H₆BrNO₂S 175205-19-3 Nitro group enhances electron-withdrawing effects; may influence catalytic or pharmacological activity
3-Bromo-2-[4-(bromomethyl)phenyl]thiophene 3-Br, 2-(4-bromomethylphenyl) C₁₁H₈Br₂S 941716-98-9 Bulky aromatic substituent; potential steric hindrance in reactions
Key Observations:

Substituent Effects on Reactivity :

  • The 3-chloropropyl chain in the target compound introduces a flexible alkyl group with a terminal chlorine atom, likely increasing lipophilicity compared to shorter chains (e.g., chloromethyl in CAS 170859-70-8). This property could enhance membrane permeability in drug candidates .
  • Nitropropyl substituents (CAS 175205-19-3) exhibit strong electron-withdrawing effects, which may reduce electrophilic substitution reactivity at the thiophene ring compared to electron-donating alkyl chains .

In contrast, the linear 3-chloropropyl chain may facilitate easier functionalization .

Thermal and Physical Properties :

  • While 4-bromo-2-(chloromethyl)thiophene is reported as a liquid , the longer 3-chloropropyl chain in the target compound may raise its boiling point and reduce volatility.

Reactivity in Hydrodesulfurization (HDS)

Evidence from catalytic studies (Figure 31 vs. Figure 28 in ) indicates that sulfur-containing compounds with bulkier substituents (e.g., substituted thiophenes) are less reactive in HDS processes compared to simpler thiophenes. For example:

  • Thiophene (unsubstituted) undergoes rapid hydrodesulfurization.
  • Benzothiophene and dibenzothiophene (with fused aromatic rings) show slower conversion due to steric and electronic effects .

By analogy, this compound’s chloropropyl chain may hinder catalytic access to the sulfur atom, reducing HDS efficiency compared to its chloromethyl analogue.

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(3-chloropropyl)thiophene, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by alkylation with 3-chloropropyl groups. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the 4-position of the thiophene ring .
  • Alkylation : Introduce the 3-chloropropyl group via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like AlCl₃ or BF₃·OEt₂ .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of thiophene to alkylating agent) to minimize side reactions (e.g., di-alkylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the thiophene ring protons (δ 6.8–7.5 ppm) and the chloropropyl chain (δ 1.8–3.5 ppm). The bromine atom induces deshielding in adjacent carbons (C-4: δ 120–125 ppm) .
  • IR Spectroscopy : Look for C-Br stretching (~550–600 cm⁻¹) and C-Cl stretches (~650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Br/Cl atoms .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The bulky 3-chloropropyl group at the 2-position reduces accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects : The electron-withdrawing bromine at C-4 activates the thiophene ring for electrophilic substitution, while the chloropropyl group slightly donates electrons via hyperconjugation, requiring tailored catalysts (e.g., Pd(OAc)₂ with AsPh₃) .
  • Case Study : In Heck reactions, regioselectivity shifts toward C-5 due to steric blocking at C-2, as observed in analogous bromothiophene derivatives .

Q. How can researchers resolve contradictions in reported catalytic systems for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

  • Data Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) often stem from solvent/base mismatches. For polar aprotic solvents (DMF, THF), use weaker bases (K₂CO₃) to prevent dehalogenation .
  • Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to compare oxidative addition rates of the C-Br bond with different catalysts .
  • Computational Modeling : DFT calculations can predict transition-state energies for different catalyst-substrate pairs, guiding experimental optimization .

Q. What strategies ensure the stability of this compound during storage and purification?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent degradation via hydrolysis of the C-Cl bond or bromine loss .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to avoid acid-catalyzed decomposition. For air-sensitive samples, employ glovebox techniques .
  • Quality Control : Monitor purity via HPLC (C18 column, MeCN:H₂O gradient) and track degradation byproducts (e.g., dehalogenated thiophenes) .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify nucleophilic sites. The C-5 position typically shows higher electron density due to the electron-donating chloropropyl group .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., NO₂⁺ preferentially at C-5) .
  • Validation : Compare computational predictions with experimental results (e.g., nitration or sulfonation studies) to refine models .

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